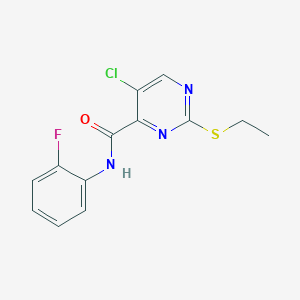
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of chalcones, which are known for their diverse biological activities. EF-24 has been shown to possess potent anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide is complex and involves multiple pathways. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide also inhibits the activity of STAT3, a transcription factor that is involved in cancer progression. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide also possesses anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to possess potent anti-cancer and anti-inflammatory properties. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, due to its anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to possess potent anti-cancer and anti-inflammatory properties at low concentrations. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has also been shown to be selective for cancer cells, with minimal toxicity to normal cells. However, 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has some limitations for lab experiments, including its poor solubility and stability. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide is a hydrophobic compound that requires the use of organic solvents for its dissolution. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide is also prone to degradation under certain conditions, which can affect its potency and stability.
Direcciones Futuras
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has several potential future directions for research and development. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been investigated for its potential use in the treatment of various cancers, inflammation, and neurodegenerative disorders. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has also been investigated for its potential use as a chemosensitizer, which can enhance the efficacy of existing chemotherapy drugs. Future research can focus on optimizing the synthesis method of 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide to improve its yield and purity. Future research can also focus on developing more stable and soluble analogs of 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide that can improve its potency and pharmacokinetic properties. Overall, 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has shown great promise for its potential therapeutic applications, and further research can lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide involves the condensation of 2-fluorobenzaldehyde with ethylthioacetate to form a chalcone intermediate. The intermediate is then reacted with 5-chloro-2-aminopyrimidine and ammonium acetate to yield 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has also been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. 5-chloro-2-(ethylthio)-N-(2-fluorophenyl)-4-pyrimidinecarboxamide has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, due to its anti-oxidant properties.
Propiedades
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3OS/c1-2-20-13-16-7-8(14)11(18-13)12(19)17-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRDWQPZVMSQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-2-(ethylsulfanyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5153947.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
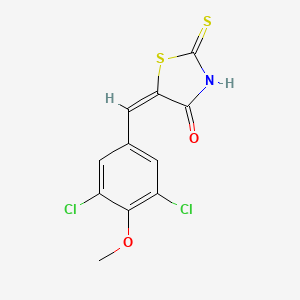
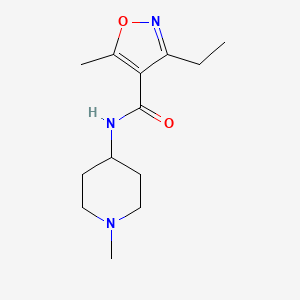
![3-ethyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153977.png)
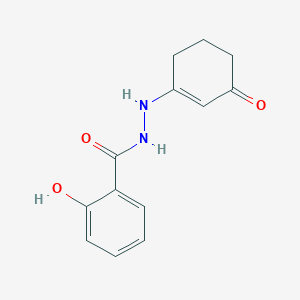
![3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5153987.png)
![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)
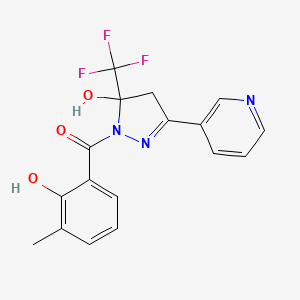
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)
![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)
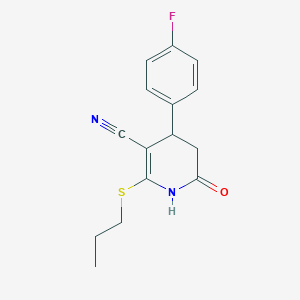
![4-(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylcarbonyl)morpholine](/img/structure/B5154044.png)